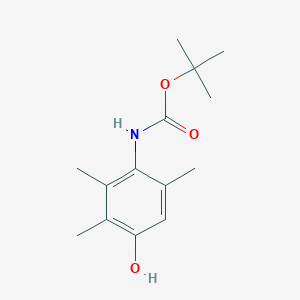
Tert-butyl 4-hydroxy-2,3,6-trimethylphenylcarbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl N-(4-hydroxy-2,3,6-trimethylphenyl)carbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a hydroxy group, and three methyl groups attached to a phenyl ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(4-hydroxy-2,3,6-trimethylphenyl)carbamate typically involves the reaction of 4-hydroxy-2,3,6-trimethylphenol with tert-butyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst or base to facilitate the formation of the carbamate linkage.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
化学反应分析
Types of Reactions:
Oxidation: tert-Butyl N-(4-hydroxy-2,3,6-trimethylphenyl)carbamate can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions may target the carbamate group, potentially converting it to an amine.
Substitution: The compound can participate in substitution reactions, where the tert-butyl group or the hydroxy group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles or electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation: Quinones or other oxidized phenolic derivatives.
Reduction: Amines or other reduced carbamate derivatives.
Substitution: Compounds with different functional groups replacing the tert-butyl or hydroxy groups.
科学研究应用
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology:
- Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
- Used in the development of biochemical assays and as a probe in biological studies.
Medicine:
- Explored for its potential therapeutic applications, including as a drug candidate or a pharmacological tool.
- Studied for its effects on various biological targets and pathways.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the formulation of products requiring specific chemical properties, such as stability and reactivity.
作用机制
The mechanism of action of tert-butyl N-(4-hydroxy-2,3,6-trimethylphenyl)carbamate involves its interaction with molecular targets, such as enzymes or receptors. The hydroxy group and the carbamate moiety play crucial roles in its binding and activity. The compound may modulate biological pathways by inhibiting or activating specific enzymes, leading to various physiological effects.
相似化合物的比较
tert-Butyl N-(4-hydroxycyclohexyl)carbamate: Similar in structure but with a cyclohexyl ring instead of a phenyl ring.
tert-Butyl N-hydroxycarbamate: Lacks the phenyl ring and additional methyl groups.
Uniqueness:
- The presence of three methyl groups on the phenyl ring distinguishes tert-butyl N-(4-hydroxy-2,3,6-trimethylphenyl)carbamate from other carbamates.
- The specific arrangement of functional groups contributes to its unique chemical and biological properties.
属性
分子式 |
C14H21NO3 |
|---|---|
分子量 |
251.32 g/mol |
IUPAC 名称 |
tert-butyl N-(4-hydroxy-2,3,6-trimethylphenyl)carbamate |
InChI |
InChI=1S/C14H21NO3/c1-8-7-11(16)9(2)10(3)12(8)15-13(17)18-14(4,5)6/h7,16H,1-6H3,(H,15,17) |
InChI 键 |
JEVIOGKIJOREOJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C(=C1NC(=O)OC(C)(C)C)C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















